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An In-depth Technical Guide to 4-(3,4-dimethoxyphenyl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction
4-(3,4-dimethoxyphenyl)benzoic acid is a biphenyl carboxylic acid derivative with potential

applications in medicinal chemistry and materials science. Its structure, featuring a veratrole

(1,2-dimethoxybenzene) moiety linked to a benzoic acid, suggests the possibility of interesting

biological activities and utility as a synthetic building block. This technical guide provides a

comprehensive overview of the known and predicted physicochemical properties, a proposed

synthetic route, and a discussion of its potential biological relevance based on related

compounds.

Physicochemical Properties
While extensive experimental data for 4-(3,4-dimethoxyphenyl)benzoic acid is limited, a

combination of predicted values and data from chemical suppliers provides a foundational

understanding of its physical and chemical characteristics.
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Property Value Source

CAS Number 122294-10-4 [1][2][3]

Molecular Formula C₁₅H₁₄O₄ [1][2][3]

Molecular Weight 258.27 g/mol [1][2][3]

Appearance Solid (predicted) -

Predicted Physicochemical Data
The following table summarizes the predicted physicochemical properties for 4-(3,4-
dimethoxyphenyl)benzoic acid. It is important to note that these are computational estimates

and have not been experimentally verified.

Property Predicted Value Source

Melting Point 221-222 °C [3]

Boiling Point 417.6 ± 40.0 °C [3]

pKa 4.20 ± 0.10 [3]

Density 1.199 ± 0.06 g/cm³ [3]

Solubility
Experimental solubility data for 4-(3,4-dimethoxyphenyl)benzoic acid is not readily available.

However, based on its structure and comparison to similar benzoic acid derivatives, its

solubility profile can be inferred:

Aqueous Solubility: Expected to be low in water, particularly at neutral and acidic pH. The

presence of the large, relatively nonpolar biphenyl structure will likely dominate over the

polar carboxylic acid and methoxy groups.

Organic Solubility: Likely to be soluble in common organic solvents such as dimethyl

sulfoxide (DMSO), N,N-dimethylformamide (DMF), and alcohols (e.g., methanol, ethanol),
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especially upon heating. Its solubility is expected to be lower in non-polar solvents like

hexanes.

Spectral Data (Predicted and Comparative)
No experimentally determined spectra for 4-(3,4-dimethoxyphenyl)benzoic acid were found.

The following represents predicted spectral characteristics based on its structure and data from

analogous compounds.

¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic protons on both

rings and the methoxy groups. The exact chemical shifts would depend on the solvent used.

¹³C NMR Spectroscopy
The carbon NMR spectrum will show signals for all 15 carbons in the molecule. The carbonyl

carbon of the carboxylic acid will be the most downfield signal.

Infrared (IR) Spectroscopy
The IR spectrum is expected to exhibit characteristic absorption bands for the functional groups

present:

O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹ due to hydrogen

bonding.[4]

C-H stretch (aromatic and methyl): Signals around 3000-3100 cm⁻¹ (aromatic) and 2850-

3000 cm⁻¹ (methyl).

C=O stretch (carboxylic acid): A strong, sharp band around 1680-1710 cm⁻¹.[4]

C=C stretch (aromatic): Several bands in the 1450-1600 cm⁻¹ region.[5]

C-O stretch (ethers and carboxylic acid): Bands in the 1000-1300 cm⁻¹ region.[4]

Experimental Protocols
Proposed Synthesis: Suzuki-Miyaura Cross-Coupling
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A common and effective method for the synthesis of biphenyl carboxylic acids is the Suzuki-

Miyaura cross-coupling reaction. The proposed synthesis for 4-(3,4-
dimethoxyphenyl)benzoic acid would involve the palladium-catalyzed coupling of 4-

bromobenzoic acid and 3,4-dimethoxyphenylboronic acid.[6][7]

Materials:
4-Bromobenzoic acid

3,4-Dimethoxyphenylboronic acid

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or a pre-

catalyst like [PdCl₂(NH₂CH₂COOH)₂])[8][9]

Base (e.g., Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄))[6][8]

Solvent (e.g., a mixture of 1,4-dioxane and water, or ethanol and water)[6][10]

Procedure:
To a reaction vessel, add 4-bromobenzoic acid, 3,4-dimethoxyphenylboronic acid (typically

1.1-1.5 equivalents), and the base (typically 2-3 equivalents).

If using an oxygen-sensitive catalyst, degas the vessel by evacuating and backfilling with an

inert gas (e.g., argon or nitrogen) several times.

Add the degassed solvent system.

Add the palladium catalyst (typically 0.1-5 mol%).

Heat the reaction mixture with stirring (e.g., to 80-100 °C) and monitor the progress by a

suitable technique such as thin-layer chromatography (TLC) or liquid chromatography-mass

spectrometry (LC-MS).[10]

Upon completion, cool the reaction mixture to room temperature.

If a precipitate has formed, it can be filtered. Otherwise, dilute the mixture with water and

perform an acidic workup to protonate the carboxylate and facilitate extraction with an

organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or

magnesium sulfate, filter, and concentrate under reduced pressure.

Purify the crude product by recrystallization or column chromatography.
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Proposed Suzuki-Miyaura Synthesis Workflow

Biological Activity and Drug Development Potential
While no specific biological activities have been reported for 4-(3,4-dimethoxyphenyl)benzoic
acid, the biphenyl carboxylic acid scaffold is present in a number of biologically active

molecules. Derivatives of biphenyl carboxylic acids have been investigated for a range of

therapeutic applications.
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Potential as Enzyme Inhibitors
Biphenyl derivatives have been explored as inhibitors of various enzymes. For instance,

biphenylsulfonamide carboxylates have been synthesized and evaluated as inhibitors of

aggrecanase-1, an enzyme implicated in osteoarthritis.[10] The structural features of 4-(3,4-
dimethoxyphenyl)benzoic acid could allow it to fit into the active sites of certain enzymes,

making it a candidate for screening in enzyme inhibition assays.

Antimicrobial and Antifungal Activity
Benzoic acid and its derivatives are known for their antimicrobial properties. Studies on

biphenyl-4-carboxylic acid esters have demonstrated antifungal activity against pathogenic

Candida species.[11] The combination of the benzoic acid moiety with the dimethoxyphenyl

group in the target molecule could potentially lead to antimicrobial or antifungal effects.

Anticancer Potential
A number of biphenyl derivatives have been investigated as potential anticancer agents. For

example, certain small molecule biphenyl carboxylic acids have shown in vitro activity against

breast cancer cell lines.[2] Given the prevalence of the biphenyl scaffold in anticancer drug

discovery, 4-(3,4-dimethoxyphenyl)benzoic acid could be a candidate for screening in cancer

cell line panels.
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Hypothetical Enzyme Inhibition Mechanism

Safety and Handling
According to available safety data, 4-(3,4-dimethoxyphenyl)benzoic acid is classified with the

following hazards:

H302: Harmful if swallowed.

H315: Causes skin irritation.

H319: Causes serious eye irritation.

H335: May cause respiratory irritation.[12]

Standard laboratory safety precautions should be taken when handling this compound,

including the use of personal protective equipment such as gloves, safety glasses, and a lab

coat. Work should be conducted in a well-ventilated area or a fume hood.[12]

Conclusion
4-(3,4-dimethoxyphenyl)benzoic acid is a biphenyl derivative with predicted physicochemical

properties that make it an interesting candidate for further research. While experimental data is

currently scarce, its synthesis is achievable through established methods like the Suzuki-

Miyaura coupling. Based on the biological activities of related compounds, it holds potential for

investigation in various therapeutic areas, including as an enzyme inhibitor, antimicrobial agent,

or anticancer compound. Further experimental validation of its properties and biological

screening are warranted to fully elucidate its potential in drug development and other

applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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